REACTION_CXSMILES
|
[OH:1][CH:2](O)[C:3](=O)[CH3:4].[NH3:7].Cl.[C:9](=[NH:15])(OCC)[CH2:10][CH3:11]>>[CH2:10]([C:9]1[NH:15][C:3]([CH2:2][OH:1])=[CH:4][N:7]=1)[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
OC(C(C)=O)O
|
Name
|
|
Quantity
|
275 (± 25) mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CC)(OCC)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol
|
Type
|
WASH
|
Details
|
washed with charcoal
|
Type
|
CUSTOM
|
Details
|
purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of System C (300:8:1 to 50:8:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1NC(=CN1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.83 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |